4-Bromopyridine-3-boronic acid HCl
CAS No.:
Cat. No.: VC17967706
Molecular Formula: C5H6BBrClNO2
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H6BBrClNO2 |
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Molecular Weight | 238.28 g/mol |
IUPAC Name | (4-bromopyridin-3-yl)boronic acid;hydrochloride |
Standard InChI | InChI=1S/C5H5BBrNO2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H;1H |
Standard InChI Key | JXJSVTUARWNMNN-UHFFFAOYSA-N |
Canonical SMILES | B(C1=C(C=CN=C1)Br)(O)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-Bromopyridine-3-boronic acid hydrochloride (CAS: 1256355-39-1) has the molecular formula C₅H₅BBrNO₂·HCl, with a molecular weight of 238.28 g/mol . Its IUPAC name is (4-bromopyridin-3-yl)boronic acid hydrochloride, reflecting the substitution pattern on the pyridine ring. The boronic acid group (-B(OH)₂) and bromine atom (-Br) occupy adjacent positions, creating a sterically and electronically unique scaffold for synthetic transformations.
The hydrochloride salt forms via protonation of the pyridine nitrogen, which improves crystallinity and shelf stability compared to the free base. This property is critical for handling hygroscopic boronic acids, which often degrade under ambient conditions .
Synthesis and Manufacturing
Patent-Based Synthesis Routes
A patented method (CN107892699B) outlines a scalable synthesis starting from 4-bromopyridine hydrochloride (CAS: 19524-06-2) . The process involves:
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Alkaline Dissociation: 4-Bromopyridine hydrochloride is treated with a strong base (e.g., NaOH) in toluene to liberate free 4-bromopyridine.
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Grignard Exchange: Alkyl magnesium lithium (e.g., MeBu₂MgLi) is added at -20°C to 0°C to generate a reactive intermediate.
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Halogen Borane Reaction: Introduction of a halogen borane reagent (e.g., ClB(Ni-Pr₂)₂) facilitates boron incorporation, yielding pyridine-4-boron amide.
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Hydrolysis: Subsequent reaction with ethanol under reflux converts the amide to the boronic acid, followed by aqueous workup to isolate the hydrochloride salt .
This method achieves a 76% yield with high purity (HPLC: 99.4%), demonstrating industrial feasibility . Alternative routes using palladium-catalyzed borylation of 4-bromopyridine have also been reported but are less cost-effective for large-scale production.
Comparative Analysis of Synthetic Methods
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
Patent (CN107892699B) | 76 | 99.4 | High |
Suzuki Coupling | 60–65 | 95–98 | Moderate |
Direct Borylation | 50–55 | 90–92 | Low |
The patent route outperforms alternatives in both yield and purity, attributed to optimized temperature control and reagent stoichiometry .
Physicochemical Properties
Solubility and Stability
4-Bromopyridine-3-boronic acid hydrochloride is soluble in polar aprotic solvents (DMSO, methanol) and water, with limited solubility in nonpolar solvents like hexane . Its hygroscopic nature necessitates storage under inert conditions (-20°C) to prevent hydrolysis of the boronic acid group to boric acid . Thermal stability analysis reveals decomposition onset at ~270°C, consistent with similar aryl boronic acid derivatives .
Spectroscopic Characterization
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¹H NMR (400 MHz, CD₃OD): δ 8.27 (d, 2H, pyridine-H), 7.59 (d, 2H, pyridine-H) .
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IR: B-O stretching at 1340 cm⁻¹ and B-C vibration at 1180 cm⁻¹ confirm boronic acid functionality.
Reactivity and Mechanistic Insights
Suzuki-Miyaura Cross-Coupling
The compound serves as a boron nucleophile in palladium-catalyzed couplings with aryl halides. The mechanism proceeds through three stages:
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Oxidative Addition: Pd(0) inserts into the C-X bond of the aryl halide.
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Transmetallation: The boronic acid transfers its aryl group to Pd(II), facilitated by a base (e.g., Na₂CO₃).
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Reductive Elimination: Pd(II) releases the biaryl product, regenerating Pd(0).
The bromine substituent acts as a directing group, enhancing regioselectivity in subsequent functionalization reactions .
Applications in Pharmaceutical Chemistry
Drug Intermediate Synthesis
4-Bromopyridine-3-boronic acid hydrochloride is a key intermediate in synthesizing kinase inhibitors and anticancer agents. For example, it has been used to construct pyridine-based scaffolds in Bruton’s tyrosine kinase (BTK) inhibitors, which are effective against B-cell malignancies.
Case Study: Antiviral Agents
Recent studies have incorporated this compound into hepatitis C virus (HCV) protease inhibitors. The boronic acid group chelates the catalytic serine residue, while the bromine enables further halogen bonding interactions with viral proteins .
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